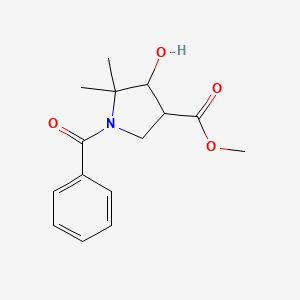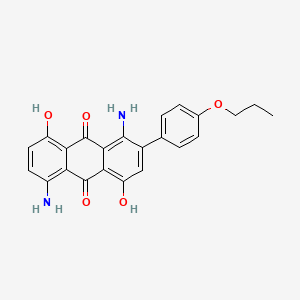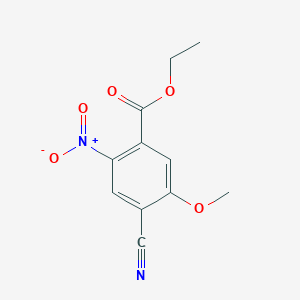
Ethyl 4-cyano-5-methoxy-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyano-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C11H10N2O5. It is a derivative of benzoic acid, featuring a cyano group, a methoxy group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-5-methoxy-2-nitrobenzoate typically involves multi-step organic reactions. One common method is the nitration of ethyl 4-cyano-5-methoxybenzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.
Major Products Formed
Reduction: Ethyl 4-cyano-5-methoxy-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-cyano-5-methoxy-2-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4-cyano-5-methoxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-5-methoxy-2-nitrobenzoate depends on its chemical interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, influencing cellular pathways.
Comparison with Similar Compounds
Ethyl 4-cyano-5-methoxy-2-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 4-cyano-5-methoxybenzoate: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
Ethyl 4-cyano-2-nitrobenzoate: Lacks the methoxy group, leading to variations in its chemical behavior and applications.
Ethyl 5-methoxy-2-nitrobenzoate: Lacks the cyano group, affecting its overall chemical and biological profile.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and applications.
Properties
Molecular Formula |
C11H10N2O5 |
|---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
ethyl 4-cyano-5-methoxy-2-nitrobenzoate |
InChI |
InChI=1S/C11H10N2O5/c1-3-18-11(14)8-5-10(17-2)7(6-12)4-9(8)13(15)16/h4-5H,3H2,1-2H3 |
InChI Key |
GTDDNSJBSDTCLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)OC)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


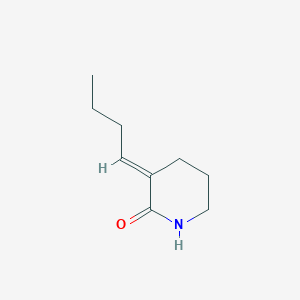

![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)
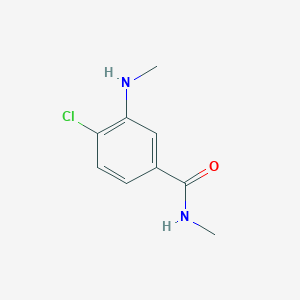
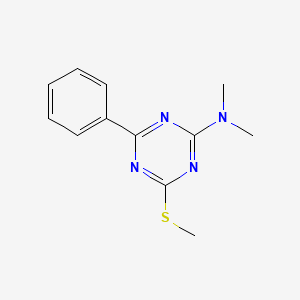
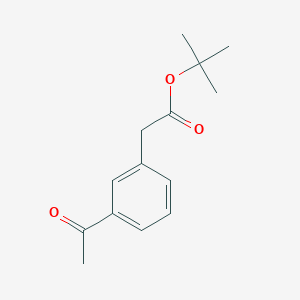
![Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B13129169.png)
![(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13129174.png)
![(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B13129182.png)
![4-(4-Bromobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129184.png)
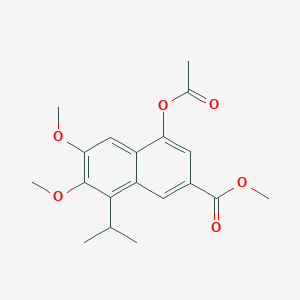
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione](/img/structure/B13129186.png)
